molecular formula C8H9N3O4 B1266508 N,N-Dimethyl-2,4-dinitroaniline CAS No. 1670-17-3

N,N-Dimethyl-2,4-dinitroaniline

Cat. No. B1266508
CAS RN: 1670-17-3
M. Wt: 211.17 g/mol
InChI Key: HJFZYZBHIAWDEO-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2,4-dinitroaniline” is a chemical compound with the molecular formula C8H9N3O4 . It has a molecular weight of 211.17 g/mol . The IUPAC name for this compound is N,N-dimethyl-2,4-dinitroaniline .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2,4-dinitroaniline” consists of a benzene ring substituted with two nitro groups and one dimethylamino group . The compound has both the o-nitro group and the 1-dimethylamino group twisted out of the plane of the benzene ring, whereas the p-nitro group is almost coplanar with the ring .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-2,4-dinitroaniline” has a molecular weight of 211.17 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Optical Applications

N,N-Dimethyl-2,4-dinitroaniline has been used in the growth and characterization of organic 2,4-dinitroaniline single crystals for optical applications . The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm . The photoluminescence studies show green light emission . The third-order nonlinear optical properties of 2,4-dinitroaniline were measured using the Z-scan technique .

Material Industries

Organic nonlinear optical (NLO) materials, such as N,N-Dimethyl-2,4-dinitroaniline, are used in laser technologies, light-emitting diodes, transistors, conductors, electronic materials, optical circuits, optical communication, optical data storage technologies, optical signal processing, color displays, frequency doubling, integrated optics, photonic applications, electro-optic modulators and electro-optic switches .

Thermal Analysis

The thermogravimetric and differential thermal analyses expose the melting and decomposition points of the grown 2,4-dinitroaniline single crystal . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy and Gibbs free energy were calculated .

Dielectric Studies

The dielectric studies were analyzed by the parallel plate capacitor method using the Agilent LCR meter . The electrical parameters such as plasma energy, Penn gap and Fermi energy of the grown single crystal were calculated .

Environmental Monitoring

Enzyme-linked immunosorbent assays have been developed for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil . These assays can contribute to a very cost-effective and environmentally friendly immunochemical surveillance monitoring of environmental samples for contaminations with these compounds .

Crystallography

N,N-Dimethyl-2,4-dinitroaniline has been used in crystallography studies . The grown 2,4-dinitroaniline crystals were characterized by single-crystal XRD, powder XRD, FTIR and FT-Raman spectroscopy .

Mechanism of Action

Target of Action

N,N-Dimethyl-2,4-dinitroaniline primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

N,N-Dimethyl-2,4-dinitroaniline acts as a microtubule inhibitor . It binds beneath the H1-S2 loop of α-tubulin, causing this loop to be drawn inwards . This disrupts protofilament interactions within the microtubule, thereby inhibiting the formation of microtubules . This inhibition of microtubule formation disrupts cell division and growth.

Pharmacokinetics

Like other dinitroaniline herbicides, it is likely to be absorbed by plant roots and distributed throughout the plant via the xylem

Result of Action

The primary result of N,N-Dimethyl-2,4-dinitroaniline’s action is the inhibition of cell division and growth due to the disruption of microtubule formation . This leads to a reduction in plant biomass and can ultimately lead to plant death. In protists, the compound’s action can disrupt various cellular processes, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-2,4-dinitroaniline. For instance, soil composition, pH, and temperature can affect the compound’s absorption by plant roots . Additionally, the presence of other chemicals in the environment can potentially interact with N,N-Dimethyl-2,4-dinitroaniline, influencing its stability and efficacy .

Safety and Hazards

“N,N-Dimethyl-2,4-dinitroaniline” is considered hazardous . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can also cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

N,N-dimethyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9(2)7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZYZBHIAWDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937264
Record name N,N-Dimethyl-2,4-dinitroaniline
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2,4-dinitroaniline

CAS RN

1670-17-3
Record name N,N-Dimethyl-2,4-dinitroaniline
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Record name N,N-Dimethyl-2,4-dinitroaniline
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Record name N,4-dinitroaniline
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Record name N,N-Dimethyl-2,4-dinitroaniline
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Record name N,N-DIMETHYL-2,4-DINITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N-Dimethyl-2,4-dinitroaniline act as a retarder in styrene polymerization?

A1: N,N-Dimethyl-2,4-dinitroaniline (DMDNA) acts as a retarder in styrene emulsion polymerization by interfering with the radical polymerization process. [] DMDNA achieves this by reacting with the growing polymer chain radicals, forming a less reactive radical species. This "sluggish" radical is less likely to add monomer units, effectively slowing down the polymerization rate. [] This interaction ultimately leads to shorter polymer chains and a slower overall reaction.

Q2: What is the evidence for the incorporation of N,N-Dimethyl-2,4-dinitroaniline into the polymer structure during styrene polymerization?

A2: The presence of DMDNA within the polymer structure after styrene polymerization was confirmed using ultraviolet (UV) spectroscopy. [] The UV spectrum of the polymer clearly showed characteristic absorption peaks of DMDNA, indicating its incorporation into the polymer chains. Further quantitative analysis using spectrophotometric titration with perchloric acid in a benzene solution allowed for the determination of the amount of DMDNA bound within the polymer. [] This combination of spectroscopic techniques provides strong evidence for the integration of DMDNA into the polymer structure during the polymerization process.

Q3: What is known about the structural characteristics of N,N-Dimethyl-2,4-dinitroaniline?

A3: N,N-Dimethyl-2,4-dinitroaniline (C8H9N3O4) displays a non-planar conformation. [] The ortho-nitro group and the dimethylamino group are twisted out of the plane of the benzene ring. In contrast, the para-nitro group remains largely coplanar with the benzene ring. [] This non-planar structure is likely influenced by steric hindrance between the bulky substituents on the benzene ring.

Q4: Are there any alternative compounds with similar retardation properties to N,N-Dimethyl-2,4-dinitroaniline in styrene polymerization?

A4: Yes, the research also investigated 1-bromo-2,4-dinitrobenzene (BrDNB) as a potential retarder in styrene polymerization. [] Similar to DMDNA, BrDNB also demonstrated retardation effects on the polymerization reaction. The researchers utilized radiolabeling with Br82 to track the incorporation of BrDNB fragments into the final polymer structure, confirming its participation in the reaction. [] This finding suggests that other aromatic compounds with nitro substituents could potentially exhibit retardation properties in styrene polymerization.

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